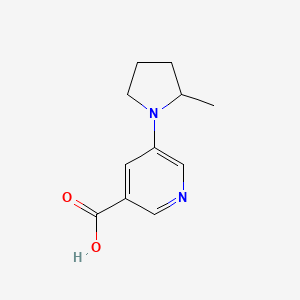

5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid

Descripción

Propiedades

Fórmula molecular |

C11H14N2O2 |

|---|---|

Peso molecular |

206.24 g/mol |

Nombre IUPAC |

5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H14N2O2/c1-8-3-2-4-13(8)10-5-9(11(14)15)6-12-7-10/h5-8H,2-4H2,1H3,(H,14,15) |

Clave InChI |

MHNPCEWKXCPYBY-UHFFFAOYSA-N |

SMILES canónico |

CC1CCCN1C2=CN=CC(=C2)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Diels-Alder Reaction Approach

The Diels-Alder reaction is a cornerstone for constructing the pyridine-pyrrolidine scaffold. As detailed in patent CN114195759A, the synthesis begins with methyl 6-methylnicotinate and vinylpyrrolidone under basic conditions (sodium tert-butoxide, toluene, 110°C). The reaction forms a bicyclic intermediate, which undergoes hydrogenation to yield the carboxylic acid derivative. Key parameters include:

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | None (thermal conditions) | |

| Temperature | 110°C (reflux) | |

| Yield | 70–85% after purification | |

| Key Intermediate | 1-Methyl-3-(6-methyl-nicotinoyl)-2-vinylpyrrolidone |

This method is favored for its scalability but requires rigorous control of reaction time to avoid decarboxylation byproducts.

Nucleophilic Substitution Method

A two-step nucleophilic substitution strategy is described by VulcanChem:

- Step 1 : Reaction of 3-cyanopyridine with 2-methylpyrrolidine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and cesium carbonate.

- Step 2 : Hydrolysis of the nitrile group to carboxylic acid using concentrated HCl (88°C, 44 hours).

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | |

| Solvent | Tetrahydrofuran (THF) | |

| Hydrolysis Agent | 36% HCl | |

| Overall Yield | 65–75% |

This route offers excellent regioselectivity but faces challenges in separating palladium residues during large-scale production.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Industrial protocols emphasize continuous flow reactors to enhance efficiency and safety. Key advancements include:

Hydrogenation Conditions

Catalytic hydrogenation (H₂, Pd/C) is critical for reducing intermediate double bonds. Optimal conditions involve:

- Pressure : 50–100 psi H₂

- Temperature : 25–40°C

- Yield Improvement : 15% increase compared to batch processing.

Catalytic Asymmetric Synthesis

Recent advancements in asymmetric catalysis enable enantioselective synthesis. A method from PMC8653659 employs organocatalytic Michael addition using 4-oxo-2-enoates and nitroalkanes to generate pyrrolidine precursors. Key metrics:

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Chiral thiourea | |

| Enantiomeric Excess | 97% ee | |

| Yield | 82% |

This approach is limited by high catalyst costs but is invaluable for pharmaceutical applications requiring chiral purity.

Decarboxylation and Purification Strategies

Mitigating Decarboxylation

Decarboxylation, a major side reaction, is suppressed by:

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual impurities, achieving >99.5% purity.

Comparative Analysis of Methodologies

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Diels-Alder | 85% | Low | High | 99% |

| Nucleophilic Substitution | 75% | Moderate | Moderate | 98% |

| Asymmetric Catalysis | 82% | High | Low | 97% ee |

Key Insight : The Diels-Alder method dominates industrial settings, while asymmetric synthesis remains niche due to cost constraints.

Análisis De Reacciones Químicas

Types of Reactions: 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: N-oxides of the pyridine ring.

Reduction: Alcohols or aldehydes from the carboxylic acid group.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure and properties make it valuable in various contexts.

Scientific Research Applications

Chemistry

- This compound serves as a building block in synthesizing complex heterocyclic compounds.

- It can undergo oxidation to form N-oxides, reduction to convert the carboxylic acid group to an alcohol, and electrophilic and nucleophilic substitution reactions on the pyridine ring.

Biology

- This compound is investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

- It has been explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

- Acts as a modulator of inflammatory pathways, potentially useful in treating inflammatory diseases.

Medicine

- The compound has potential antiviral properties, with studies suggesting it may inhibit viral replication, making it a candidate for antiviral drug development.

- It exhibits potential neuroprotective effects, which could be beneficial in neurodegenerative disease models. In animal models of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups, suggesting its potential in developing therapies for conditions like Alzheimer's disease.

Industry

- This compound is utilized in developing new materials and as a catalyst in various chemical processes.

Research Findings and Case Studies

| Study/Reference | Findings |

|---|---|

| Identified significant antiviral and anti-inflammatory properties. | |

| Demonstrated neuroprotective effects in animal models. | |

| Explored the compound's potential as a ligand in biochemical assays. |

Mecanismo De Acción

Molecular Targets and Pathways: The mechanism of action of 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways .

Pathways Involved:

Metabolic Pathways: The compound can interfere with metabolic pathways by inhibiting key enzymes.

Signal Transduction: It may also affect signal transduction pathways by binding to receptors and altering their activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

Pyridine-3-carboxylic Acid Derivatives

- Imazapic and Imazapyr (): Structure: Both contain a pyridine-3-carboxylic acid core but are substituted with imidazolinone groups. Imazapic has an additional methyl group. Applications: Used as herbicides in the Clearfield® production system due to their polar nature and soil mobility.

5-(1,2,4-Triazol-1-yl)pyridine-3-carboxylic Acid ():

- Structure : Substituted with a triazole group at the 5-position.

- Applications : Forms coordination complexes with metals (e.g., Co(II)), suggesting utility in catalysis or materials science.

- Key Difference : The triazole’s π-accepting properties contrast with the basic pyrrolidine, affecting metal-binding behavior.

5-(4-Bromophenyl)pyridine-3-carboxylic Acid ():

- Structure : A bromophenyl group at the 5-position.

- Properties : Increased molecular weight (291.13 g/mol) and hydrophobicity compared to the target compound.

Pyrrolidine/Pyrrolidinone Derivatives

- 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid (): Structure: Contains a 5-oxopyrrolidine ring and a phenolic substituent. Synthesis: Multi-step process involving condensation and hydrazide formation, yielding derivatives with ~50–80% efficiency.

- 5-Amino-3-methyl-pyrrolidine-2-carboxylic Acid (): Structure: Amino and methyl groups on a pyrrolidine ring.

Physicochemical Properties

Actividad Biológica

5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a pyridine ring substituted with a 2-methylpyrrolidin-1-yl group and a carboxylic acid functional group at the third position, which contributes to its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound is depicted as follows:

This structure allows for various interactions with biological targets, which can lead to significant pharmacological effects.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

-

Antimicrobial Activity :

- Derivatives of this compound have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Acinetobacter baumannii .

- A study indicated that certain derivatives showed superior activity against S. aureus, suggesting potential applications in treating infections .

-

Anti-inflammatory Properties :

- The compound has shown promise in reducing inflammation, which may be beneficial in treating inflammatory diseases .

-

Antiviral Properties :

- Preliminary studies suggest antiviral efficacy against specific viral infections, indicating its potential as an antiviral agent .

-

Neurological Effects :

- Investigations into the compound's interaction with central nervous system receptors indicate potential applications in treating neurological disorders .

The mechanism of action for this compound involves binding to specific receptors or enzymes, modulating their activity. This modulation can influence various biological pathways, contributing to its observed pharmacological effects.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of several derivatives of this compound against a panel of microorganisms. The results indicated that:

- Compounds derived from this compound exhibited significant inhibition against S. aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Neuropharmacological Potential

Research focusing on the neuropharmacological aspects revealed that this compound could act on neurotransmitter receptors, suggesting its potential use in managing conditions such as anxiety and depression. Molecular docking studies indicated a strong binding affinity to serotonin receptors, which are critical in mood regulation .

Data Table: Biological Activities and Effects

| Biological Activity | Target Organisms/Systems | Observed Effects |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Inhibition of bacterial growth |

| Anti-inflammatory | Various inflammatory models | Reduction in inflammatory markers |

| Antiviral | Specific viruses | Inhibition of viral replication |

| Neurological | CNS receptors | Modulation of neurotransmitter activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.